(2S)-2-Ethynyloxane

Catalog No.
S13585573
CAS No.
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Ethynyloxane

Product Name

(2S)-2-Ethynyloxane

IUPAC Name

(2S)-2-ethynyloxane

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2/t7-/m1/s1

InChI Key

ZKTKNSXLODIMFZ-SSDOTTSWSA-N

Canonical SMILES

C#CC1CCCCO1

Isomeric SMILES

C#C[C@@H]1CCCCO1

(2S)-2-Ethynyloxane, also referred to as 2-ethynyloxane, is an organic compound characterized by its unique structure that includes a triple bond (ethynyl group) attached to a cyclic ether (oxane). The compound's molecular formula is C5H6OC_5H_6O, and it features a five-membered ring containing one oxygen atom and four carbon atoms. This structure imparts distinctive chemical properties and reactivity patterns compared to other cyclic ethers and alkynes.

Typical of both cyclic ethers and alkynes. Key reactions include:

  • Nucleophilic Substitution: The presence of the ethynyl group allows for nucleophilic attack, leading to substitutions at the carbon atoms adjacent to the oxygen.
  • Ring-opening Reactions: Under acidic or basic conditions, the oxane ring can undergo ring-opening, yielding linear products.
  • Alkyne Reactions: The ethynyl group can engage in reactions characteristic of alkynes, such as electrophilic addition reactions with halogens or hydrogenation reactions to form alkenes or alkanes.

The synthesis of (2S)-2-ethynyloxane can be achieved through several methods:

  • Alkyne Addition to Epoxides: Ethynyl groups can be introduced to cyclic ethers via nucleophilic attack on epoxides.
  • Cyclization Reactions: Starting from linear precursors containing both alkyne and alcohol functionalities, cyclization can yield (2S)-2-ethynyloxane.
  • Sonogashira Coupling: This reaction can be employed for constructing the ethynyl group on a suitable precursor, followed by subsequent cyclization.

(2S)-2-Ethynyloxane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific mechanical or thermal properties.
  • Chemical Research: The compound is useful in studying reaction mechanisms involving cyclic ethers and alkynes.

Research into interaction studies involving (2S)-2-ethynyloxane is still emerging. Preliminary investigations suggest that its interactions with biological macromolecules could provide insights into its potential therapeutic uses. The compound's ability to form hydrogen bonds due to the ether oxygen may facilitate binding with proteins or enzymes, influencing their activity.

Several compounds share structural similarities with (2S)-2-ethynyloxane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-PentyneC5H10C_5H_10Linear alkyne without ether functionality
2-PentyneC5H10C_5H_{10}Isomeric linear alkyne with different reactivity
TetrahydrofuranC4H8OC_4H_8OCyclic ether without alkyne functionality
1,3-DioxolaneC4H6O2C_4H_6O_2Cyclic ether with two oxygen atoms

Uniqueness of (2S)-2-Ethynyloxane:

  • The combination of a cyclic ether structure with an ethynyl group makes (2S)-2-ethynyloxane unique among similar compounds. This hybrid nature allows it to participate in a diverse range of

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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